3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine
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Overview
Description
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is an organic compound characterized by a pyridine ring substituted with a propoxy group, which is further substituted with an oxan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the use of oxan-2-yl derivatives and propoxy intermediates under controlled conditions to achieve the desired substitution on the pyridine ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridalyl: A compound with a similar pyridine core but different substituents, used as an insecticide.
3-(oxan-2-yloxy)phenol: Another compound with an oxan-2-yloxy group, but attached to a phenol ring instead of a pyridine ring.
Uniqueness
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
90055-03-1 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-[3-(oxan-2-yloxy)propoxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-2-8-16-13(6-1)17-10-4-9-15-12-5-3-7-14-11-12/h3,5,7,11,13H,1-2,4,6,8-10H2 |
InChI Key |
ONRJRGKJVMLNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCOC2=CN=CC=C2 |
Origin of Product |
United States |
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